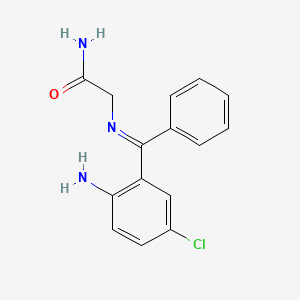
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an acetamide group linked to a phenylmethyleneamino moiety, further substituted with an amino and a chloro group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- typically involves the condensation of 2-amino-5-chlorobenzophenone with acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 2-amino-5-chlorobenzophenone and acetamide.
Isomerization: The E-isomer can isomerize to the Z-isomer under certain conditions.
Cyclization: Intramolecular cyclization can occur, leading to the formation of desmethyldiazepam.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acids or bases.
Isomerization: Can be induced by changes in pH or temperature.
Cyclization: Often facilitated by heating or the presence of specific catalysts.
Major Products
Hydrolysis: 2-amino-5-chlorobenzophenone and acetamide.
Cyclization: Desmethyldiazepam.
Scientific Research Applications
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of benzodiazepine derivatives.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to alterations in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chlorobenzophenone
- Desmethyldiazepam
- (2-amino-5-chlorophenyl)(phenyl)methanone oxime
Uniqueness
Acetamide, 2-(((2-amino-5-chlorophenyl)phenylmethylene)amino)-, (E)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and form various products makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
80222-81-7 |
|---|---|
Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-[[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]acetamide |
InChI |
InChI=1S/C15H14ClN3O/c16-11-6-7-13(17)12(8-11)15(19-9-14(18)20)10-4-2-1-3-5-10/h1-8H,9,17H2,(H2,18,20) |
InChI Key |
SMGWCKVHPDWHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)N)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















